molecular formula C16H20N4O3 B1379153 benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate CAS No. 1461715-42-3

benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate

Cat. No.: B1379153
CAS No.: 1461715-42-3
M. Wt: 316.35 g/mol
InChI Key: RJSOZFPAEDUYGB-UHFFFAOYSA-N
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Description

Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H20N4O3. This compound is notable for its unique structure, which includes a triazole ring and an azetidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,3-triazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the triazole and azetidine rings with a benzyl group and a carboxylate group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazole or azetidine rings.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the triazole ring may produce a dihydrotriazole derivative.

Scientific Research Applications

Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate is unique due to the presence of both a triazole and an azetidine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl 3-[4-(2-hydroxypropan-2-yl)triazol-1-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,22)14-10-20(18-17-14)13-8-19(9-13)15(21)23-11-12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSOZFPAEDUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CN(C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
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benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
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benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
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benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
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benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
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benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate

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